molecular formula C9H9N3O2 B6256848 ethyl 2-azidobenzoate CAS No. 90408-05-2

ethyl 2-azidobenzoate

Cat. No. B6256848
CAS RN: 90408-05-2
M. Wt: 191.2
InChI Key:
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Description

Ethyl 2-azidobenzoate is a chemical compound with the molecular formula C9H9N3O2 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of ethyl 2-azidobenzoate can be achieved through electrophilic and nucleophilic reactions of benzocaine . Benzocaine is a common precursor for the synthesis of benzocaine derivatives, which include ethyl 2-azidobenzoate .


Molecular Structure Analysis

The molecular structure of ethyl 2-azidobenzoate consists of a benzene ring substituted with an azido group and an ethyl ester . The exact mass of the molecule is 191.069476538 g/mol .


Chemical Reactions Analysis

Ethyl 2-azidobenzoate can participate in various chemical reactions. For instance, it can undergo click reactions with different alkyne moieties to give triazole derivatives . It can also be used in the synthesis of benzocaine derivatives .

Scientific Research Applications

Photochemical Cyclization to 2,1-Benzisoxazole-3(1H)-ones

Ethyl 2-azidobenzoate can undergo base-mediated photochemical cyclization, leading to the formation of 2,1-benzisoxazole-3(1H)-ones . This reaction is significant due to the biological activity of substituted 2,1-benzisoxazoles. These compounds serve as starting materials for synthesizing various heterocyclic pharmacophores, including acridines, quinolines, and quinazolines. The optimization and scope of this cyclization reaction have been explored, making it a valuable method for accessing 2,1-benzisoxazoles under mild conditions.

Azo Compound Synthesis

Ethyl 2-azidobenzoate can participate in oxidative homo-coupling or cross-coupling reactions under atmospheric conditions. These reactions yield corresponding azo compounds with moderate-to-excellent yields. The mild reaction conditions and good reusability of the catalyst make this protocol promising for practical applications .

Future Directions

The future directions of ethyl 2-azidobenzoate research could involve exploring its potential applications in various fields. For instance, benzocaine derivatives have shown promising features that could be correlated with their biological activities . Therefore, ethyl 2-azidobenzoate, as a benzocaine derivative, might also possess similar potential.

Mechanism of Action

Target of Action

Ethyl 2-azidobenzoate is a type of benzoate compound . Benzoate compounds are known to act as local anesthetics . They primarily target the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses .

Mode of Action

The compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like ethyl 2-azidobenzoate can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

It is known that local anesthetics like this compound can influence nerve conduction pathways . By blocking sodium ion channels, they disrupt the normal flow of nerve impulses, leading to a loss of sensation in the local area .

Pharmacokinetics

It’s known that the compound is synthesized via a route with high total yields, mild conditions, and simple operation . This suggests that it might have good bioavailability, but more research is needed to confirm this.

Result of Action

The primary result of ethyl 2-azidobenzoate’s action is local anesthesia . By blocking nerve conduction, it causes a temporary loss of sensation in the local area where it’s applied . This makes it useful for procedures that require local numbness, such as minor surgical operations .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-azidobenzoate can be achieved through a two-step process involving the conversion of ethyl 2-bromobenzoate to ethyl 2-azidobenzoate.", "Starting Materials": [ "Ethyl 2-bromobenzoate", "Sodium azide", "Dimethylformamide (DMF)", "Triethylamine", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of Ethyl 2-Bromobenzoate to Ethyl 2-Amino- benzoate", "React ethyl 2-bromobenzoate with sodium azide in DMF and triethylamine at room temperature for 24 hours.", "Work up the reaction mixture with methanol and water to obtain ethyl 2-aminobenzoate.", "Step 2: Conversion of Ethyl 2-Aminobenzoate to Ethyl 2-Azidobenzoate", "React ethyl 2-aminobenzoate with sodium azide in DMF and triethylamine at room temperature for 24 hours.", "Work up the reaction mixture with methanol and water to obtain ethyl 2-azidobenzoate." ] }

CAS RN

90408-05-2

Product Name

ethyl 2-azidobenzoate

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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